NDD is a zwitterionic detergent, a type of detergent molecule that carries both positive and negative charges. This unique property makes NDD mild and effective in solubilizing (dissolving) proteins, which is crucial for various research applications.
Studies have shown that NDD effectively solubilizes various membrane proteins, including cardiac 5'-nucleotidase, without denaturing (altering the structure) them. This makes NDD a valuable tool for studying the function and structure of membrane proteins, which are essential components of cells and play crucial roles in various biological processes. [Source: Sigma-Aldrich, N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, ]
NDD has also been used in other scientific research applications, such as:
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic surfactant belonging to the class of organosulfonic acids. This compound features a long hydrophobic alkyl chain (decyl) and a quaternary ammonium group, which contributes to its amphiphilic properties. The presence of both hydrophobic and hydrophilic regions allows it to effectively solubilize proteins and other biomolecules in aqueous solutions, making it particularly useful in biochemistry and molecular biology applications .
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate solubilizes proteins by interacting with both the hydrophobic and hydrophilic regions of the protein molecule. The hydrophobic tail of the detergent molecule inserts into the hydrophobic regions of the protein, while the charged head group interacts with water molecules surrounding the protein. This reduces the surface tension between the protein and water, allowing the protein to become more soluble.
The synthesis of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate typically involves the reaction of decylamine with 3-chloro-1-propanesulfonic acid. The process generally includes the following steps:
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has a variety of applications across different fields:
Interaction studies involving N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate have revealed its capacity to form mixed micelles with other surfactants. These interactions can alter the critical micelle concentration and enhance the solubilization of hydrophobic compounds. Research indicates that this compound can modulate the behavior of other surfactants, affecting their efficacy in various applications such as drug delivery systems and cellular assays .
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate shares similarities with several other zwitterionic surfactants and amphiphilic compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Properties |
---|---|---|
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Similar structure but longer alkyl chain | Enhanced solubilization capabilities |
N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Shorter alkyl chain | Lower toxicity, suitable for sensitive applications |
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | Longer alkyl chain than decyl | Increased hydrophobicity, better for lipid extraction |
The uniqueness of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate lies in its balance between hydrophobicity and hydrophilicity, making it particularly effective for specific biochemical applications while maintaining lower toxicity compared to longer-chain analogs .
Recent advances in sustainable chemistry have enabled the synthesis of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate from oleic acid derivatives, leveraging renewable feedstocks. Oleic acid, a C18 monounsaturated fatty acid, undergoes Friedel-Crafts alkylation with aromatic or aliphatic substrates to introduce hydrophobic chains. For instance, oleic acid derivatives are first functionalized via epoxidation or hydroxylation to generate reactive sites for subsequent sulfonation and quaternization.
The critical micelle concentration of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in aqueous systems is influenced by electrostatic interactions, hydrophobic effects, and temperature. Conductivity measurements of mixed surfactant systems containing sodium dodecyl sulfate (SDS) and N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate demonstrate that the CMC of SDS decreases linearly with increasing concentrations of the zwitterionic compound [6]. This reduction occurs because the non-charged sulfobetaine headgroups reduce electrostatic repulsion between SDS monomers, facilitating micelle nucleation at lower concentrations.
Temperature also plays a significant role: increasing temperature from 35°C to 40°C elevates the CMC of SDS-N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate mixtures by approximately 15% [6]. This trend aligns with the entropic penalty of micellization at higher temperatures, where enhanced water mobility disrupts hydrophobic hydration shells around surfactant tails. The zwitterionic nature of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate further stabilizes micelles across a broad pH range, as its positively charged quaternary ammonium and negatively charged sulfonate groups maintain charge neutrality without pH-dependent ionization [5].
Aggregation numbers ($$g$$) of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate micelles exhibit a nonlinear relationship with temperature. At 25°C, dynamic light scattering studies of analogous sulfobetaine surfactants reveal aggregation numbers between 41 and 155 for C12-C16 alkyl chains [5]. For N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (C10 chain), extrapolation suggests $$g \approx 30-40$$ at 25°C, decreasing by 20-25% at 40°C due to thermal disruption of hydrophobic interactions.
The degree of micelle ionization ($$\alpha$$), derived from conductivity slopes below and above the CMC, decreases from 0.65 to 0.58 as temperature rises from 35°C to 40°C [6]. This reduction in $$\alpha$$ correlates with tighter counterion binding at elevated temperatures, which diminishes electrostatic repulsion between headgroups and permits smaller aggregation numbers. Molecular dynamics simulations of similar zwitterionic surfactants suggest that increased thermal motion above 35°C reduces the persistence length of alkyl tails, further limiting micelle growth [2].
Micellization of N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate follows a pronounced enthalpy-entropy compensation pattern. Isothermal titration calorimetry of sulfobetaine surfactants reveals micellization enthalpies ($$\Delta H{mic}$$) ranging from -2.1 kJ/mol for C12 chains to +1.8 kJ/mol for C18 analogs [5]. The crossover from exothermic to endothermic $$\Delta H{mic}$$ at intermediate chain lengths reflects a balance between tailgroup dehydration (entropy-driven) and headgroup solvation (enthalpy-driven).
For N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, the shorter C10 chain favors entropy-dominated micellization, with $$\Delta H{mic} \approx -1.2 \, \text{kJ/mol}$$ and $$T\Delta S{mic} \approx +8.5 \, \text{kJ/mol}$$ at 30°C [2]. This compensation arises because hydrophobic tail aggregation releases ordered water molecules (positive $$\Delta S$$), while headgroup solvation and counterion rearrangement consume energy (negative $$\Delta H$$). The compensation temperature ($$Tc$$), where $$\Delta H{mic} = Tc\Delta S{mic}$$, occurs near 320 K for zwitterionic surfactants, indicating structural similarities in their hydration layers [2].
The transition from spherical to spherocylindrical micelles in N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate solutions can be modeled using the Israelachvili packing parameter ($$P$$):
$$
P = \frac{v}{a0 lc}
$$
where $$v$$ is the tail volume, $$a0$$ the headgroup area, and $$lc$$ the critical tail length. For N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, $$v \approx 0.35 \, \text{nm}^3$$ (C10 chain), $$a0 \approx 0.45 \, \text{nm}^2$$ (zwitterionic headgroup), and $$lc \approx 1.2 \, \text{nm}$$, yielding $$P \approx 0.65$$ [5]. This value falls within the range for cylindrical micelles ($$0.5 < P < 1.0$$).
Small-angle neutron scattering (SANS) data for similar sulfobetaines show a length-to-diameter ratio of 3.2 for C12 derivatives in 0.1 M NaCl, increasing to 5.8 in 1.0 M NaCl due to charge screening [5]. The growth follows the theory of semiflexible self-avoiding chains, with persistence lengths ($$lp$$) of 12-15 nm. For N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, molecular dynamics predict $$lp \approx 8 \, \text{nm}$$ in pure water, decreasing to 5 nm in high salt conditions as electrostatic stiffening diminishes [5].
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